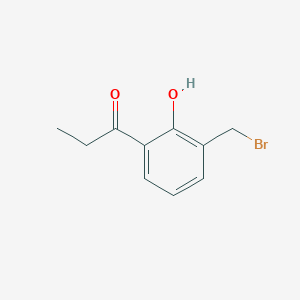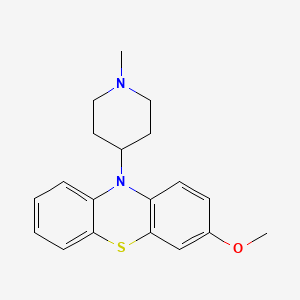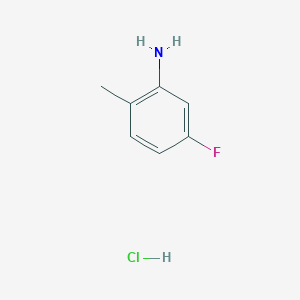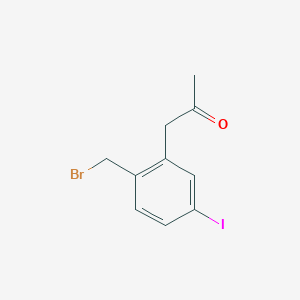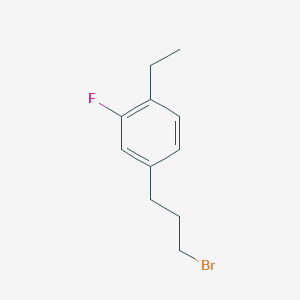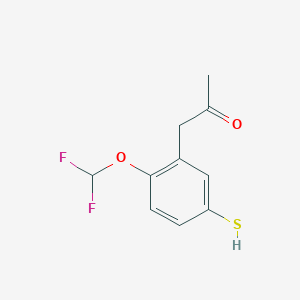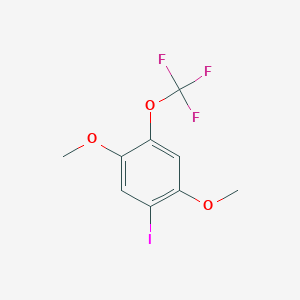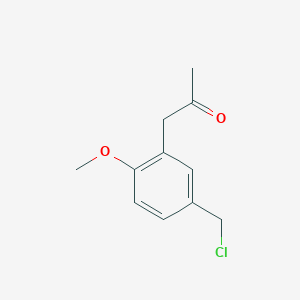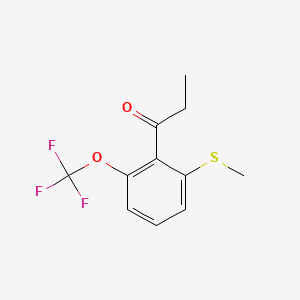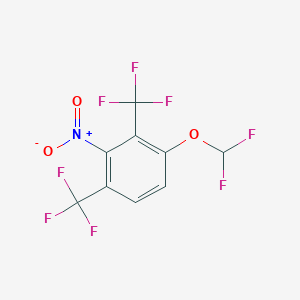
1-Methyl-2,3-dihydro-1H-borole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-borole is an organoboron compound that features a five-membered ring structure containing both boron and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-borole can be synthesized through several methods. One common approach involves the reaction of a boron-containing precursor with an appropriate nitrogen-containing compound under controlled conditions. For instance, the reaction of boron trichloride with a suitable amine in the presence of a reducing agent can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoboron chemistry can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,3-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The boron atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the borole ring.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which 1-Methyl-2,3-dihydro-1H-borole exerts its effects is related to its ability to interact with various molecular targets. The boron atom in the ring can form stable complexes with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, making the compound useful in both chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Similar in structure but contains a nitrogen atom instead of boron.
1-Methyl-2,3-dihydro-1H-pyrrole: Another similar compound with a nitrogen atom in the ring.
1-Methyl-2,3-dihydro-1H-pyridine: Contains a nitrogen atom and has different electronic properties.
Uniqueness
1-Methyl-2,3-dihydro-1H-borole is unique due to the presence of the boron atom in its ring structure. This gives it distinct electronic properties compared to its nitrogen-containing analogs, making it valuable for specific applications in materials science and chemistry.
Propriétés
Numéro CAS |
102618-33-7 |
|---|---|
Formule moléculaire |
C5H9B |
Poids moléculaire |
79.94 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydroborole |
InChI |
InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3 |
Clé InChI |
ZSMSKWKJBLDXDE-UHFFFAOYSA-N |
SMILES canonique |
B1(CCC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



